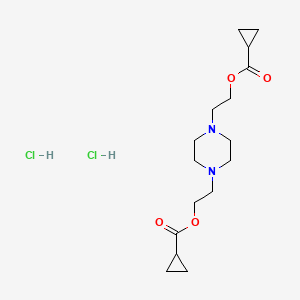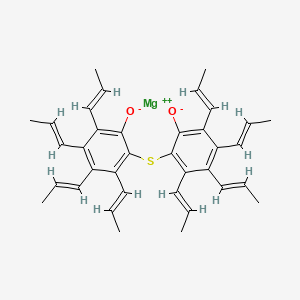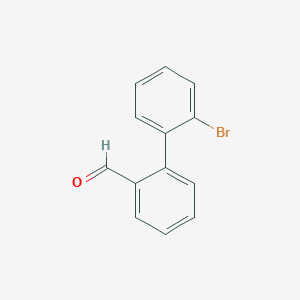
2'-Bromobiphenyl-2-Carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromobiphenyl-2-Carboxaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Synthetic Routes and Reaction Conditions:
-
From 2-Iodobenzaldehyde and 2-Bromophenylboronic Acid:
- The synthesis involves a Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction mixture is heated to facilitate the coupling process .
-
From 2-Bromobiphenyl:
- Another method involves the bromination of biphenyl followed by formylation. The bromination is carried out using bromine in the presence of a catalyst, and the formylation is achieved using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods:
- Industrial production methods for 2’-Bromobiphenyl-2-Carboxaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
-
Oxidation:
- 2’-Bromobiphenyl-2-Carboxaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
-
Substitution:
- The bromine atom in 2’-Bromobiphenyl-2-Carboxaldehyde can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: 2’-Bromobiphenyl-2-Carboxylic Acid.
Reduction: 2’-Bromobiphenyl-2-Methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Bromobiphenyl-2-Carboxaldehyde has a wide range of applications in scientific research:
-
Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
-
Biology:
-
Medicine:
-
Industry:
Mécanisme D'action
The mechanism by which 2’-Bromobiphenyl-2-Carboxaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
-
2-Bromobiphenyl:
-
2-Iodobiphenyl-2-Carboxaldehyde:
- Similar structure but with an iodine atom instead of bromine. The iodine atom can make the compound more reactive in certain substitution reactions .
Uniqueness:
Propriétés
Formule moléculaire |
C13H9BrO |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
2-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H |
Clé InChI |
KVIXOIASIRYKCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
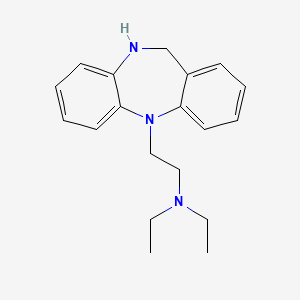
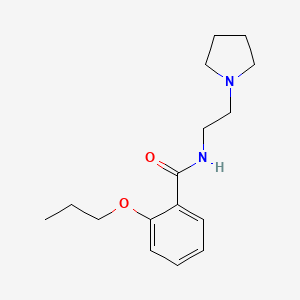
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
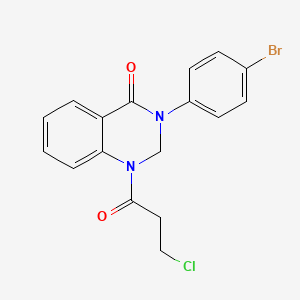
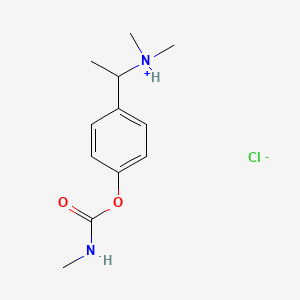
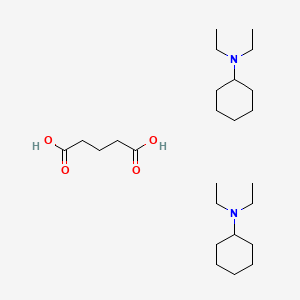
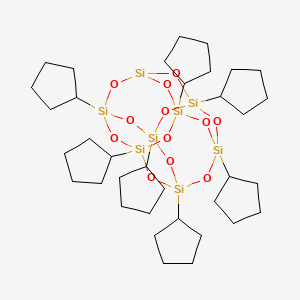
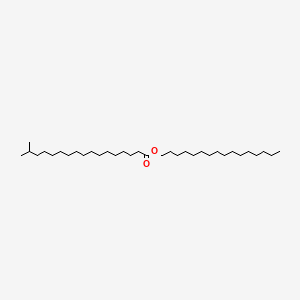

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
